molecular formula C17H18O3 B1596818 2,4-Dihydroxy-5-tert-butylbenzophenone CAS No. 4211-67-0

2,4-Dihydroxy-5-tert-butylbenzophenone

Cat. No. B1596818
CAS RN: 4211-67-0
M. Wt: 270.32 g/mol
InChI Key: HSYUVRRTSSSDJI-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-tert-butylbenzophenone, also known as 2,4-DHB, is a chemical compound with the molecular formula C14H18O3. It is a white, crystalline solid that is soluble in water and methanol. 2,4-DHB has a variety of applications in the scientific research field, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antioxidant Properties and Synthesis

  • Antioxidant Activity : A study synthesized new compounds by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid, showing significant antioxidant properties in DPPH and ferric reducing antioxidant power assays (Shakir, Ariffin, & Abdulla, 2014).
  • Synthesis Methods : The synthesis of aromatic bisphenol containing tertiary butyl groups was demonstrated, leading to high molecular weight poly(arylene ether ketone)s with potential applications due to their physical, thermal, and mechanical properties (Yıldız, İnan, Yıldırım, Kuyulu, & Güngör, 2007).

Catalysis and Chemical Reactions

  • Catalytic Properties : A study detailed the formation of unusual products through the catalysis of 2,6-di-tert-butylphenol, showcasing the potential of these compounds in chemical synthesis and reactions (Türk & Çimen, 2005).
  • Chemical Transformations : The electrochemical transformations and antioxidant activity of Schiff bases containing ferrocenyl group and (thio-)phenol, catechol fragments were investigated, indicating potential in various chemical applications (Smolyaninov et al., 2018).

Environmental and Analytical Applications

  • Endocrine Disruptor Analysis : Research on the determination of endocrine disruptors in water utilized derivatives of 4-tert-butylbenzoic acid, suggesting applications in environmental analysis and monitoring (Mol, Sunarto, & Steijger, 2000).
  • Surface Water Analysis : The presence of butylated hydroxytoluene, a related compound, in urine samples from various countries highlights its widespread environmental distribution and importance in monitoring programs (Wang & Kannan, 2019).

Material Science and Stability

  • Polymer Stabilization : A study showed that 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate effectively stabilizes butadiene polymers against thermal degradation, indicating its role in material science (Yachigo et al., 1988).
  • Thermal and Mechanical Properties : The preparation of polymers with pendant tertiary butyl groups revealed insights into how molecular structure influences the physical, thermal, mechanical, and adhesion properties of these materials (Yıldız et al., 2007).

properties

IUPAC Name

(5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-17(2,3)13-9-12(14(18)10-15(13)19)16(20)11-7-5-4-6-8-11/h4-10,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYUVRRTSSSDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369996
Record name (5-tert-Butyl-2,4-dihydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5-tert-butylbenzophenone

CAS RN

4211-67-0
Record name (5-tert-Butyl-2,4-dihydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-5-tert-butylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lustoň, Z Maňásek, M Košík - Journal of applied polymer …, 1977 - Wiley Online Library
The thermal properties of some new higher molecular weight UV absorbers of the 2‐hydroxy‐benzophenone type have been studied using DTA and TG methods, and the obtained …
Number of citations: 2 onlinelibrary.wiley.com

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